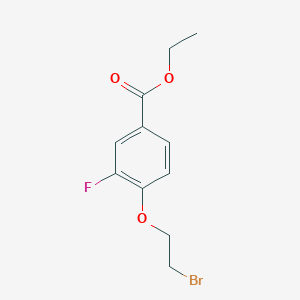

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-2-15-11(14)8-3-4-10(9(13)7-8)16-6-5-12/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCKKUMZDVTPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10832839 | |

| Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872593-29-8 | |

| Record name | Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10832839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate

This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is approached in a two-stage process, beginning with the preparation of the key precursor, Ethyl 4-hydroxy-3-fluorobenzoate, followed by its subsequent etherification. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and experimental rationale.

Strategic Overview of the Synthesis

The synthesis of this compound is most logically achieved through a two-step sequence:

-

Esterification: Conversion of 4-hydroxy-3-fluorobenzoic acid to its corresponding ethyl ester, Ethyl 4-hydroxy-3-fluorobenzoate. This step protects the carboxylic acid functionality and provides the ethyl ester moiety present in the final product.

-

Williamson Ether Synthesis: The O-alkylation of Ethyl 4-hydroxy-3-fluorobenzoate with 1,2-dibromoethane to yield the target molecule. This classic and reliable method is well-suited for forming the desired ether linkage.[1]

This strategic approach ensures a high-yielding and clean conversion, minimizing potential side reactions.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-hydroxy-3-fluorobenzoate

The initial step involves the esterification of 4-hydroxy-3-fluorobenzoic acid. A standard Fischer esterification is employed, utilizing an excess of ethanol as both a reactant and a solvent, with a catalytic amount of strong acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-hydroxy-3-fluorobenzoic acid | 156.11 | 10.0 g | 0.064 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Sulfuric acid (concentrated) | 98.08 | 1 mL | - |

Step-by-Step Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-fluorobenzoic acid (10.0 g, 0.064 mol) and absolute ethanol (100 mL).

-

Stir the mixture to dissolve the solid. Once dissolved, slowly add concentrated sulfuric acid (1 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated solution into 200 mL of ice-cold water and stir.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-hydroxy-3-fluorobenzoate.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford a pure crystalline solid.

Stage 2: Synthesis of this compound

This stage employs the Williamson ether synthesis, a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] The phenoxide of Ethyl 4-hydroxy-3-fluorobenzoate is generated in situ using a suitable base and then reacted with 1,2-dibromoethane. The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is recommended to favor O-alkylation.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-hydroxy-3-fluorobenzoate | 184.16 | 5.0 g | 0.027 |

| 1,2-Dibromoethane | 187.86 | 15.1 g (7.0 mL) | 0.081 |

| Potassium carbonate (anhydrous) | 138.21 | 5.6 g | 0.041 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Step-by-Step Protocol:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 4-hydroxy-3-fluorobenzoate (5.0 g, 0.027 mol), anhydrous potassium carbonate (5.6 g, 0.041 mol), and N,N-dimethylformamide (50 mL).

-

Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.

-

Add 1,2-dibromoethane (7.0 mL, 0.081 mol) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of cold water and stir.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualization of the Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 mechanism. The key steps are visualized below.

Caption: Mechanism of the Williamson ether synthesis.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the two methylene groups of the bromoethoxy chain (two triplets).

-

¹³C NMR spectroscopy will confirm the presence of all carbon atoms in their expected chemical environments.

-

¹⁹F NMR will show a singlet corresponding to the fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O of the ester, the C-O-C of the ether, and the C-Br bond.

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Concentrated Sulfuric Acid: Is highly corrosive. Handle with extreme care.

-

1,2-Dibromoethane: Is a toxic and potentially carcinogenic substance. Avoid inhalation and skin contact.

-

N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

- Google Patents. (n.d.). Method for purifying a bromine compound.

-

ResearchGate. (2020). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

ResearchGate. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 4-fluorobenzoate. Retrieved from [Link]

-

ResearchGate. (2021). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

Indian Academy of Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Retrieved from [Link]

Sources

A Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate

Abstract: Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS No. 1375069-37-6) is a specialized bifunctional organic molecule of increasing importance in the field of medicinal chemistry and drug development. Its structure, featuring a stable fluoro-substituted benzoate core and a highly reactive bromoethoxy side chain, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, predicted spectral data, a detailed synthesis protocol, and an analysis of its reactivity and applications, particularly as a building block for targeted therapeutics such as PARP inhibitors and protein degraders.

Physicochemical and Structural Properties

This compound is a halogenated aromatic ether. The core of the molecule is an ethyl benzoate group, substituted with a fluorine atom at the 3-position and a 2-bromoethoxy group at the 4-position. The fluorine atom can modulate the electronic properties and metabolic stability of the benzene ring, while the bromoethoxy group serves as a reactive linker arm.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1375069-37-6 | N/A |

| Molecular Formula | C₁₁H₁₂BrFO₃ | Calculated |

| Molecular Weight | 291.11 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred from analogs[1] |

| Solubility | Predicted: Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone); Insoluble in water | General chemical principles |

Spectral Characterization (Predicted)

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its structure can be reliably confirmed using standard analytical techniques. The following data are predicted based on the analysis of its functional groups and comparison with structurally similar compounds such as ethyl 4-bromobenzoate and ethyl 4-fluorobenzoate.[2][3][4]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the bromoethoxy chain, and the three aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | dd | 1H | Ar-H | Proton ortho to C=O and meta to F |

| ~ 7.75 | dd | 1H | Ar-H | Proton ortho to F and meta to C=O |

| ~ 7.00 | t | 1H | Ar-H | Proton ortho to OCH₂ and meta to C=O |

| ~ 4.40 | q | 2H | -COOCH₂CH₃ | Ethyl ester methylene group |

| ~ 4.35 | t | 2H | -OCH₂CH₂Br | Methylene group adjacent to ether oxygen |

| ~ 3.65 | t | 2H | -OCH₂CH₂Br | Methylene group adjacent to bromine |

| ~ 1.40 | t | 3H | -COOCH₂CH₃ | Ethyl ester methyl group |

Predicted Mass Spectrometry (MS)

Mass spectrometry would be critical for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): Expect a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The peaks would appear at m/z 290 and 292 with nearly equal intensity.

-

Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl ester group (-COOCH₂CH₃), or cleavage of the bromoethoxy side chain.

Predicted Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups.

-

~1720 cm⁻¹: Strong C=O stretch from the ester carbonyl group.

-

~1250-1300 cm⁻¹: C-O stretch from the ester.

-

~1050-1150 cm⁻¹: C-O stretch from the aryl ether.

-

~1200 cm⁻¹: C-F stretch.

-

~600-700 cm⁻¹: C-Br stretch.

Synthesis and Purification

The most logical and efficient synthesis of this compound is achieved via a Williamson ether synthesis, starting from the commercially available Ethyl 3-fluoro-4-hydroxybenzoate.

Proposed Synthetic Workflow

The process involves the O-alkylation of a phenol with an excess of 1,2-dibromoethane under basic conditions. Using an excess of the dihaloalkane minimizes the formation of the dimeric diether byproduct.

Sources

An In-depth Technical Guide to Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluorinated and halogenated aromatic compounds are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate represents a promising, yet underexplored, scaffold within this chemical space. Its trifunctional nature, featuring a fluoro-substituted phenyl ring, an ethyl ester, and a bromoethoxy side chain, makes it an attractive intermediate for the synthesis of complex molecular architectures. The fluorine atom can modulate the electronic properties of the benzene ring, while the bromoethoxy group serves as a reactive handle for introducing various functionalities through nucleophilic substitution. The ethyl ester provides a site for further modification or can act as a prodrug moiety.

This guide aims to provide a detailed, practical framework for the synthesis and utilization of this compound, empowering researchers to explore its potential in their drug discovery programs.

Chemical Identity and Predicted Properties

While a definitive set of experimental data for this compound is not publicly available, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂BrFO₃ |

| Molecular Weight | 291.11 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Boiling Point | > 300 °C (decomposes) |

| Melting Point | < 25 °C |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); insoluble in water. |

| Density | ~1.5 g/cm³ |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be logically approached through a three-step process starting from the commercially available 3-fluoro-4-hydroxybenzoic acid. This strategy involves the protection of the carboxylic acid via esterification, followed by a Williamson ether synthesis to introduce the bromoethoxy side chain.

Synthetic Pathway Overview

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic Acid

This initial step protects the carboxylic acid as an ethyl ester to prevent its interference in the subsequent base-mediated etherification.

-

Materials:

-

3-Fluoro-4-hydroxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).

-

Add anhydrous ethanol to dissolve the starting material (approximately 15-20 mL per gram of acid).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 3-fluoro-4-hydroxybenzoate.

-

Step 2: Williamson Ether Synthesis

This step introduces the bromoethoxy side chain via nucleophilic substitution of the phenoxide with 1,2-dibromoethane.

-

Materials:

-

Ethyl 3-fluoro-4-hydroxybenzoate (from Step 1)

-

1,2-Dibromoethane

-

Anhydrous potassium carbonate

-

Anhydrous acetone or N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To a round-bottom flask, add Ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq).

-

Add anhydrous acetone or DMF as the solvent.

-

Add 1,2-dibromoethane (a large excess, e.g., 5-10 eq, as it also acts as a solvent in some protocols) to the suspension.

-

Heat the reaction mixture to reflux and stir vigorously for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and acetone.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

-

Potential Applications in Medicinal Chemistry

The structural features of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.

Role as a Linker Molecule

The bromoethoxy side chain provides a convenient point of attachment for various nucleophiles, allowing for the introduction of diverse functionalities. This makes the compound an excellent linker for the development of:

-

PROTACs (Proteolysis Targeting Chimeras): The bromoethoxy group can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

-

ADCs (Antibody-Drug Conjugates): After further modification, this linker can be used to attach a cytotoxic payload to an antibody.

-

Bifunctional Inhibitors: The molecule can be used to link two different pharmacophores to create a single molecule that targets multiple proteins or pathways.

Intermediate for the Synthesis of Novel Heterocycles

The reactive bromine atom can participate in various cyclization reactions to form novel heterocyclic scaffolds, which are often the core of many approved drugs.

Precursor for Bioisosteric Replacements

The fluorinated phenyl ring can be incorporated into drug candidates as a bioisostere for a non-fluorinated phenyl group to improve metabolic stability and other pharmacokinetic properties.[1]

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling halogenated organic compounds should be followed.

-

Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Disposal should be in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound, though not extensively documented, presents itself as a highly promising and versatile building block for medicinal chemistry and drug discovery. The synthetic route proposed in this guide is based on well-established and robust chemical transformations, offering a practical approach for its preparation. Its unique combination of a fluorinated aromatic ring, an ethyl ester, and a reactive bromoalkoxy chain opens up numerous possibilities for the synthesis of novel and complex molecules with potential therapeutic applications. Researchers are encouraged to explore the utility of this compound in their synthetic endeavors, with the expectation that it will contribute to the development of the next generation of innovative medicines.

References

- Google Patents. (1983). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- Google Patents. (2019). CN109678686A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

National Center for Biotechnology Information. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. PubMed. Retrieved from [Link]

Sources

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate: A Versatile Intermediate in the Synthesis of Bioactive Molecules

A Technical Guide for Drug Development Professionals

Abstract

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is a key organic intermediate that has garnered significant interest within the medicinal chemistry and drug development sectors. While not an active pharmaceutical ingredient itself, its true "mechanism of action" lies in its chemical reactivity, serving as a versatile and strategically designed building block for the synthesis of more complex, high-value molecules. This technical guide provides an in-depth analysis of the compound's physicochemical properties, synthesis, and core reactive principles. We will elucidate the mechanistic rationale behind its use in constructing advanced molecular architectures, with a focus on its application as an alkylating agent and its role in the development of novel therapeutics.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a fluorine atom, and a bromoethoxy side chain. This specific combination of functionalities makes it a highly valuable intermediate for introducing a flexible, reactive linker to a phenolic core, a common structural motif in drug candidates. Its primary utility is found in the precise construction of molecules for pharmaceutical development, including its use as a building block for protein degraders and other targeted therapies.[1][2]

1.1. Core Physicochemical Data

For effective handling, storage, and reaction planning, a clear understanding of the compound's physical and chemical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrFO₃ | N/A |

| Molecular Weight | 291.11 g/mol | N/A |

| CAS Number | 1375726-77-5 | N/A |

| Appearance | Typically a solid or oil | N/A |

| Key Functional Groups | Ethyl Ester, Aryl Fluoride, Bromoethyl Ether | N/A |

| Primary Application | Intermediate in organic synthesis | [1] |

Synthesis of the Intermediate

The preparation of this compound is typically achieved through a two-step process starting from a commercially available precursor, Ethyl 4-hydroxy-3-fluorobenzoate. The causality behind this choice is the need to introduce the reactive bromoethoxy handle onto the phenolic oxygen.

2.1. Synthetic Pathway Overview

The most common and efficient route is a Williamson ether synthesis. This reaction involves the deprotonation of the starting phenol to form a more nucleophilic phenoxide, which then attacks an electrophilic bromo-containing reagent.

2.2. Detailed Experimental Protocol: Synthesis

The following protocol is a self-validating system designed for high yield and purity.

-

Reaction Setup: To a round-bottom flask, add Ethyl 4-hydroxy-3-fluorobenzoate (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the mixture. The base is crucial for deprotonating the phenol, thereby activating it for the subsequent reaction.

-

Alkylation: Add 1,2-dibromoethane (a significant excess, e.g., 5.0-10.0 eq) to the suspension. Using a large excess of the dibromoalkane is a key experimental choice that favors the desired mono-alkylation product over the potential formation of a dimeric by-product.

-

Heating and Monitoring: Heat the reaction mixture (e.g., to 80-90 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction, filter off the inorganic base, and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the pure this compound.

Core Reactivity: The Chemical Mechanism of Action

The utility of this intermediate stems from the distinct reactivity of its functional groups. Understanding these principles is paramount for its effective application in complex syntheses.

3.1. The Bromoethoxy Moiety: A Potent Alkylating Agent

The primary "mechanism of action" for this molecule is its function as an electrophile in nucleophilic substitution reactions. The bromoethoxy group is the workhorse for this purpose.

-

Mechanism: The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles (e.g., amines, phenols, thiols). The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

-

Leaving Group: Bromine is an excellent leaving group, facilitating a rapid and efficient reaction.

-

Application: This reactivity allows for the covalent attachment of the entire benzoate-containing fragment to a target molecule, forming a stable ether, thioether, or amine linkage. This is a common strategy for installing linkers in bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).

// Define reactants Reactants [label=<

Nu:- + R-O-CH₂-CH₂-Br

Nucleophile

This compound

>];// Define transition state TS [label=<

[Nu···CH₂(R')···Br]-

Transition State

>];// Define products Products [label=<

Nu-CH₂-CH₂-O-R + Br-

Alkylated Product

Leaving Group

>];

3.2. The Aromatic Core: A Platform for Further Modification

The substituted benzoate ring offers additional points for synthetic diversification.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., NaOH, LiOH) or acidic conditions. This unmasks a new functional handle that can be used for amide bond formation, a cornerstone of medicinal chemistry.

-

Aryl Fluoride: The fluorine atom enhances the metabolic stability of the ring and can influence the pKa of adjacent groups. While generally stable, it can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific, forcing conditions.

Application in Multi-Step Pharmaceutical Synthesis

The true value of this compound is demonstrated in its application. A prime example is its use in coupling a warhead that binds to a target protein with another molecular fragment.[3]

4.1. Exemplary Workflow: Coupling to a Phenolic Substrate

This workflow illustrates how the intermediate is used to link to a phenolic compound, a common step in building larger drug molecules.

Conclusion

This compound exemplifies a class of "enabling" molecules in modern drug discovery. Its mechanism of action is purely chemical, providing a reliable and versatile method for linking molecular fragments through robust ether bonds. The strategic placement of its functional groups—an electrophilic alkyl bromide for coupling, a modifiable ester handle, and a stabilizing fluorine atom—makes it an indispensable tool for researchers and drug development professionals. Its application streamlines the synthesis of complex therapeutic candidates, ultimately accelerating the path from chemical design to clinical investigation.

References

- Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. (2026).

- Ethyl 4-bromobenzoate synthesis. ChemicalBook.

- The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (2025).

- Buy 4-Bromo-3-ethoxy-2-fluorobenzoic acid.

- Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. CP Lab Safety.

- esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure.

- Process for the preparation of elafibranor and novel synthesis intermediates. (2021). Google Patents.

Sources

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate spectral data (NMR, MS, IR)

A Technical Guide to the Spectral Characterization of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. This compound is a substituted aromatic compound with functional groups—a fluoro substituent, a bromoethoxy ether linkage, and an ethyl ester—that make it a versatile intermediate for organic synthesis. Its potential utility in creating more complex molecules necessitates a robust and multi-faceted analytical characterization.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound contains several key features that will govern its spectral output:

-

An ethyl ester group (-COOCH₂CH₃).

-

A 1,3,4-trisubstituted aromatic ring .

-

An electronegative fluorine atom ortho to the ester and meta to the ether.

-

A bromoethoxy side chain (-OCH₂CH₂Br).

Each of these components will generate characteristic signals in the various spectroscopic techniques employed, allowing for a piecemeal yet synergistic confirmation of the total structure.

Section 1: Mass Spectrometry (MS) – The Molecular Blueprint

Mass spectrometry is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule containing bromine, MS provides a uniquely self-validating piece of evidence due to bromine's characteristic isotopic distribution.

Expert Insight: The Power of Isotopic Patterns

Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance (approximately 50.7% and 49.3%, respectively).[1][2] Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity (a 1:1 doublet), separated by two mass-to-charge units (m/z).[2][3] This "M+2" peak is a definitive signature for the presence of bromine.[4]

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₁H₁₂BrFO₃.

| Feature | Predicted m/z | Rationale & Interpretation |

| Molecular Ion (M⁺) | 290.0 | Corresponding to the molecule with the ⁷⁹Br isotope. |

| Isotopic Peak (M+2) | 292.0 | Corresponding to the molecule with the ⁸¹Br isotope. The intensity will be nearly equal to the M⁺ peak. |

| Key Fragment 1 | 183.0 | Loss of the bromoethoxy group (-OCH₂CH₂Br), resulting in the ethyl 3-fluoro-4-hydroxybenzoate cation. |

| Key Fragment 2 | 165.0 | Loss of the ethoxy group (-OCH₂CH₃) from Fragment 1. |

| Key Fragment 3 | 107/109 | The bromoethyl cation (CH₂CH₂Br)⁺. |

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any minor impurities.

-

Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion peaks.

-

Data Verification: Confirm the presence of the M⁺ and M+2 peaks at m/z 290 and 292 with an intensity ratio of approximately 1:1.

Workflow for MS-Based Structural Confirmation

Caption: Workflow for MS analysis and verification.

Section 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Expert Insight: Diagnosing the Carbonyl Stretch

The carbonyl (C=O) stretch of an ester is one of the most intense and reliable peaks in an IR spectrum. For aromatic esters like this compound, this peak is typically found around 1720 cm⁻¹. Its exact position is sensitive to conjugation and the electronic effects of ring substituents. The electron-withdrawing fluorine atom and the ether oxygen will slightly influence this frequency. Additionally, the C-O stretches of the ester and ether linkages will appear in the fingerprint region between 1300-1000 cm⁻¹.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Type | Functional Group | Interpretation |

| ~2980 | C-H stretch | Alkyl (CH₂, CH₃) | Confirms the presence of the ethyl and ethoxy aliphatic portions. |

| ~1725 | C=O stretch | Aromatic Ester | A strong, sharp absorption characteristic of the ester carbonyl group. |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | Two or three sharp peaks indicating the benzene ring. |

| ~1250 | C-O stretch | Aryl-O (Ether/Ester) | Strong absorption from the C(aromatic)-O bond. |

| ~1100 | C-O stretch | Alkyl-O (Ether/Ester) | Strong absorption from the O-C(alkyl) bonds. |

| ~1150 | C-F stretch | Aryl-F | A characteristic, often strong, absorption for the carbon-fluorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small drop of the neat liquid sample or a few milligrams of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Process the data to identify the key absorption bands and compare them against the predicted values.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structure Map

NMR spectroscopy provides the most detailed information about a molecule's structure, revealing the connectivity and chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom.

Expert Insight: The Role of Solvent and Field Strength

The choice of deuterated solvent is critical as it can subtly influence chemical shifts.[5][6] Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds due to its excellent solubilizing power and relatively clean spectral window. All predicted shifts are referenced to the standard tetramethylsilane (TMS) at 0 ppm.[7] Acquiring spectra on a high-field instrument (e.g., 400 MHz or higher) is crucial for resolving complex splitting patterns, especially in the aromatic region where protons are coupled to each other and potentially to the fluorine atom.[8]

¹H NMR Spectroscopy: Proton Environments

The structure has 5 unique proton environments. We will analyze each based on its expected chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Rationale |

| a | -OCH₂CH₃ | 3H | ~1.40 | Triplet (t) | Standard ethyl group triplet, coupled to the adjacent CH₂ group (b). |

| b | -OCH₂CH₃ | 2H | ~4.40 | Quartet (q) | Deshielded by the adjacent ester oxygen. Coupled to the CH₃ group (a). |

| c | -OCH₂CH₂Br | 2H | ~3.65 | Triplet (t) | Deshielded by the adjacent bromine atom. Coupled to the CH₂ group (d). |

| d | -OCH₂CH₂Br | 2H | ~4.35 | Triplet (t) | Strongly deshielded by the adjacent ether oxygen. Coupled to the CH₂ group (c). |

| e, f, g | Ar-H | 3H total | 7.10 - 7.80 | Multiplets (m) | Aromatic protons are deshielded. Complex splitting due to proton-proton and proton-fluorine coupling. Proton 'g' (ortho to ester) will be furthest downfield. |

¹³C NMR Spectroscopy: Carbon Backbone

Broadband proton-decoupled ¹³C NMR will show a single peak for each unique carbon environment. The chemical shifts are highly dependent on the electronegativity of attached atoms.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Environment | Predicted δ (ppm) | Rationale |

| -OCH₂C H₃ | ~14.5 | Standard ethyl terminal carbon. |

| -OC H₂CH₃ | ~61.5 | Ester methylene carbon, deshielded by oxygen. |

| -OCH₂C H₂Br | ~28.0 | Carbon attached to bromine. |

| -OC H₂CH₂Br | ~68.0 | Ether methylene carbon, deshielded by oxygen. |

| Aromatic C-H | 115 - 132 | Standard range for protonated aromatic carbons. |

| Aromatic C-CO | ~125 | Quaternary carbon attached to the ester. |

| Aromatic C-O | ~148 | Carbon attached to the ether oxygen, deshielded. |

| Aromatic C-F | ~155 (d) | Carbon attached to fluorine, strongly deshielded and will appear as a doublet due to C-F coupling. |

| C =O | ~165.0 | Ester carbonyl carbon, highly deshielded. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be required.[9] Process the data similarly to the ¹H spectrum.

Section 4: Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. True confidence in structural assignment comes from the convergence of all spectral data, where each piece of information corroborates the others.

The integrated workflow demonstrates how these techniques are synergistically applied to move from a proposed structure to a confirmed identity. The MS confirms the molecular formula and the presence of bromine. The IR identifies the key functional groups (ester, ether, aromatic ring). Finally, the ¹H and ¹³C NMR spectra provide the precise atom-to-atom connectivity, confirming the substitution pattern and the structure of the side chains. This holistic approach ensures the highest degree of scientific rigor and trustworthiness in the characterization of new chemical entities.

Convergent Workflow for Structural Elucidation

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, a key intermediate in pharmaceutical research and development. The guide details the strategic selection of starting materials, outlines robust, step-by-step experimental protocols, and delves into the mechanistic principles underpinning the synthetic transformations. It is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering field-proven insights to ensure procedural fidelity and reproducibility.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most efficiently achieved through a two-step process commencing with commercially available starting materials. The core strategy involves:

-

Fischer Esterification: The initial step is the protection of the carboxylic acid functionality of 4-hydroxy-3-fluorobenzoic acid via esterification with ethanol. This prevents the acidic proton from interfering with the subsequent base-mediated etherification.

-

Williamson Ether Synthesis: The second and final step is the O-alkylation of the resulting Ethyl 4-hydroxy-3-fluorobenzoate with 1,2-dibromoethane. This reaction proceeds via an S(_N)2 mechanism to furnish the target molecule.

This synthetic route is logical, scalable, and relies on well-established chemical transformations, ensuring a high degree of success and purity of the final product.

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

A successful synthesis is predicated on the quality and appropriate selection of starting materials and reagents.

| Compound | Role | CAS Number | Molecular Formula | Key Considerations |

| 4-hydroxy-3-fluorobenzoic acid | Primary Starting Material | 395-82-4 | C₇H₅FO₃ | Purity is critical to avoid side reactions. |

| Ethanol | Reactant/Solvent | 64-17-5 | C₂H₅OH | Anhydrous conditions are preferred for the esterification. |

| Sulfuric Acid | Catalyst | 7664-93-9 | H₂SO₄ | Concentrated sulfuric acid is a potent catalyst for esterification. |

| 1,2-dibromoethane | Alkylating Agent | 106-93-4 | C₂H₄Br₂ | Should be used in excess to favor mono-alkylation. |

| Potassium Carbonate | Base | 584-08-7 | K₂CO₃ | Anhydrous, finely powdered base is recommended for optimal reactivity. |

| Acetone | Solvent | 67-64-1 | C₃H₆O | A polar aprotic solvent is ideal for Williamson ether synthesis. |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-3-fluorobenzoate (Esterification)

This procedure employs the Fischer-Speier esterification method, a classic and reliable acid-catalyzed reaction.[1]

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-fluorobenzoic acid (10.0 g, 64.1 mmol).

-

Add 100 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

-

Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated solution into 200 mL of cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 4-hydroxy-3-fluorobenzoate as a solid.

Causality of Choices:

-

Ethanol as Solvent and Reagent: Using ethanol in excess drives the equilibrium of the reversible esterification reaction towards the product side, as dictated by Le Châtelier's principle.[1]

-

Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This step involves the O-alkylation of the phenolic hydroxyl group of the intermediate with 1,2-dibromoethane.[2]

Protocol:

-

In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-hydroxy-3-fluorobenzoate (10.0 g, 53.7 mmol) in 100 mL of acetone.

-

Add finely powdered anhydrous potassium carbonate (14.8 g, 107.4 mmol).

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 1,2-dibromoethane (15.1 g, 80.6 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality of Choices:

-

Potassium Carbonate as Base: A moderately strong base is sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Stronger bases are generally not required and may increase the likelihood of side reactions.

-

Acetone as Solvent: A polar aprotic solvent like acetone is ideal for S(_N)2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, thus preserving its reactivity.[3]

-

Excess 1,2-dibromoethane: Using an excess of the dihaloalkane minimizes the potential for a second substitution reaction where the product acts as a nucleophile, leading to the formation of a dialkylated byproduct.

Mechanistic Insights

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][4]

Caption: Mechanism of the Williamson Ether Synthesis.

-

Deprotonation: The base, potassium carbonate, removes the acidic proton from the hydroxyl group of Ethyl 4-hydroxy-3-fluorobenzoate to form a potassium phenoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a backside attack.

-

Displacement: This concerted attack leads to the formation of a new carbon-oxygen bond and the simultaneous cleavage of the carbon-bromine bond, with bromide acting as the leaving group.

Potential Side Reactions and Mitigation

While the Williamson ether synthesis is generally robust, side reactions can occur, particularly with bifunctional reagents like 1,2-dibromoethane.

-

Dialkylation: The product, this compound, can react with another molecule of the phenoxide intermediate to form a diether byproduct. This is minimized by using an excess of 1,2-dibromoethane.

-

Intramolecular Cyclization: Under certain conditions, the bromoethoxy chain of the product could potentially undergo an intramolecular reaction, though this is less likely under the prescribed conditions.

-

Elimination: While primary alkyl halides are less prone to elimination, it can be a competing pathway, especially if a sterically hindered or overly strong base is used.[3] The use of potassium carbonate and a primary alkyl halide minimizes this possibility.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the C-O-C stretch of the ether and the C=O stretch of the ester.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process that leverages fundamental organic reactions. By carefully selecting high-purity starting materials and controlling the reaction conditions for the Fischer esterification and Williamson ether synthesis, high yields of the desired product can be reliably obtained. This guide provides the necessary technical details and mechanistic understanding to empower researchers in their synthetic endeavors.

References

-

ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? [Online forum post]. Available at: [Link]

-

Al-Kiswania, M. M., Ayoub, M. T., & Mubarak, M. S. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry, 5(1), 13-21. Available at: [Link]

- Google Patents. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A.

- Sundriyal, S. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. ChemSpider SyntheticPages, 253. DOI: 10.1039/SP253

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

- Google Patents. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. US4393232A.

-

MDPI. (2023). 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of ethyl 4-fluorobenzoate. Available at: [Link]

-

National Institutes of Health. (2019). Synthesis and structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate: work carried out as part of the CNRS AFRAMED project. Available at: [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]

-

RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Available at: [Link]

-

Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Available at: [Link]

- Google Patents. (2005). Process for producing tamsulosin. WO 2005/063702 A1.

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]

-

ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

European Patent Office. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. EP 3630724 B1. Available at: [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

- Google Patents. (2011). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. US8022247B2.

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block for Targeted Protein Degradation

In the evolving landscape of medicinal chemistry, the quest for novel therapeutic modalities has led to the rise of targeted protein degradation (TPD). This strategy utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate has emerged as a valuable and versatile building block in the synthesis of PROTACs. Its structure incorporates several key features that make it an attractive component for linker synthesis:

-

A Reactive Handle: The 2-bromoethoxy group provides a reactive electrophile for conjugation with nucleophilic functionalities (e.g., amines, phenols) present on either the POI-binding ligand or the E3 ligase ligand.

-

A Modifiable Core: The ethyl benzoate moiety offers a scaffold that can be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation, a common linkage chemistry in PROTAC synthesis. The aromatic ring itself can be a platform for further chemical modifications.

-

The Influence of Fluorine: The fluorine substituent can favorably impact the pharmacokinetic properties of the final PROTAC molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

This document provides detailed application notes and protocols for the synthesis and utilization of this compound in medicinal chemistry, with a primary focus on its application in the construction of PROTACs.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrFO₃ | - |

| Molecular Weight | 291.11 g/mol | - |

| Appearance | Off-white to pale yellow solid or oil | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | - |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Safety Precautions:

This compound is a bromoalkane derivative and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for detailed safety information. The synthesis of this compound involves 1,2-dibromoethane, which is a carcinogen and should be handled with extreme caution.

Synthesis of this compound

The synthesis of this compound is most readily achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages. This involves the reaction of a phenoxide with an alkyl halide. In this case, the starting materials are Ethyl 3-fluoro-4-hydroxybenzoate and an excess of 1,2-dibromoethane.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on a general procedure for the mono-alkylation of phenols with 1,2-dibromoethane.

Materials:

-

Ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq)

-

1,2-Dibromoethane (3.0 - 5.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add Ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and the chosen solvent (DMF or acetone).

-

Addition of Base: Add potassium carbonate or cesium carbonate (2.0 - 3.0 eq) to the mixture. Stir the suspension at room temperature for 10-15 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 - 5.0 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Experimental Choices:

-

Excess 1,2-dibromoethane: Using an excess of the dihaloalkane minimizes the formation of the bis-alkylated product where the phenol reacts at both ends of the dibromoethane.

-

Choice of Base: Potassium carbonate is a commonly used and cost-effective base for this type of reaction. Cesium carbonate is a stronger and more soluble base that can sometimes lead to higher yields and faster reaction times, albeit at a higher cost.

-

Choice of Solvent: DMF and acetone are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction. DMF has a higher boiling point and can allow for higher reaction temperatures if needed.

-

Aqueous Work-up and Extraction: This is a standard procedure to remove the inorganic salts (base and byproducts) and any remaining DMF from the reaction mixture.

-

Column Chromatography: This is a standard purification technique to separate the desired mono-alkylated product from unreacted starting materials and any byproducts.

Application in PROTAC Synthesis

This compound is an ideal linker precursor for connecting a warhead (POI-binding ligand) to an anchor (E3 ligase-binding ligand). The bromoethoxy group can react with a nucleophilic handle on one of the ligands, while the ethyl ester can be hydrolyzed to a carboxylic acid for subsequent amide coupling with the other ligand.

Workflow for PROTAC Synthesis using this compound

Caption: General workflow for PROTAC synthesis.

Protocol 2: Representative Protocol for Linker Conjugation to an Amine-Containing Ligand

This protocol describes the reaction of the bromoethoxy group with a primary or secondary amine, a common nucleophile in PROTAC synthesis.

Materials:

-

This compound (1.0 eq)

-

Amine-containing ligand (POI or E3 ligase binder) (1.0 - 1.2 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Standard work-up and purification reagents as in Protocol 1

Procedure:

-

Reaction Setup: Dissolve the amine-containing ligand (1.0 - 1.2 eq) and this compound (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Base: Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or heat to 50-70 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the conjugated product.

Rationale for Experimental Choices:

-

DIPEA: A non-nucleophilic base is used to scavenge the HBr generated during the reaction without competing with the amine nucleophile.

-

Anhydrous Conditions: While not always strictly necessary, using an anhydrous solvent can prevent potential side reactions, especially if the reactants are sensitive to moisture.

Protocol 3: Representative Protocol for Ester Hydrolysis

Materials:

-

Linker-Ligand 1 Conjugate (from Protocol 2) (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 eq)

-

Solvent system (e.g., THF/water, Methanol/water)

-

Aqueous HCl (e.g., 1N)

-

Standard extraction and drying reagents

Procedure:

-

Reaction Setup: Dissolve the ester starting material in a mixture of THF and water (or methanol and water).

-

Addition of Base: Add an aqueous solution of LiOH or NaOH.

-

Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Remove the organic solvent under reduced pressure.

-

Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 with aqueous HCl.

-

Extraction: Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Protocol 4: Representative Protocol for Amide Coupling

Materials:

-

Carboxylic acid intermediate (from Protocol 3) (1.0 eq)

-

Amine-containing ligand 2 (1.0 - 1.2 eq)

-

Amide coupling reagents (e.g., HATU, HOBt/EDC) (1.1 - 1.5 eq)

-

A non-nucleophilic base (e.g., DIPEA) (2.0 - 4.0 eq)

-

Anhydrous DMF

-

Standard work-up and purification reagents (including HPLC for final purification)

Procedure:

-

Reaction Setup: Dissolve the carboxylic acid (1.0 eq), amine (1.0 - 1.2 eq), and coupling reagents (e.g., HATU) in anhydrous DMF.

-

Addition of Base: Add DIPEA to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

Conclusion

This compound is a strategically designed building block that offers a convenient and efficient means of introducing a flexible and modifiable linker in the synthesis of PROTACs. Its distinct reactive handles allow for sequential and controlled conjugation to both the target-binding and E3 ligase-recruiting moieties. The protocols and workflows presented herein provide a comprehensive guide for researchers in medicinal chemistry to effectively utilize this valuable reagent in the development of novel protein degraders. The principles outlined can be adapted and optimized for specific PROTAC targets and ligands, accelerating the discovery of new therapeutics.

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-1014. [Link]

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. [Link]

-

Chemistry LibreTexts. (2021). Williamson Ether Synthesis. [Link]

-

BOC Sciences. (2022, June 23). PROTAC [Video]. YouTube. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(22), 16257-16279. [Link]

-

Mares, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Molecules, 25(21), 5036. [Link]

-

Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 7(1), 1-3. [Link]

-

GOV.UK. (2022). 1,2-dibromoethane - Incident management. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]

-

MassBank. (2008). ethyl 4-aminobenzoate. [Link]

- Carl ROTH. (n

Application Note & Protocol: Strategic O-Alkylation of Phenolic Compounds Using Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate

Introduction: Crafting Molecular Architectures via Williamson Ether Synthesis

The construction of aryl ethers is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The Williamson ether synthesis, a robust and versatile method first reported in 1850, remains a premier strategy for forming the C-O-C ether linkage.[1][2] This application note provides a detailed protocol and the underlying chemical principles for the O-alkylation of a generic phenolic substrate using Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate. This specific electrophile is a valuable building block, incorporating a flexible ethoxy linker and a functionalized aromatic ring suitable for further synthetic elaboration.

This guide moves beyond a simple recitation of steps, delving into the causality behind the choice of reagents and conditions. It is designed to empower researchers to not only successfully execute the protocol but also to adapt it based on a solid understanding of the reaction mechanism and its critical parameters.

Part 1: The Mechanistic Foundation

The reaction proceeds via the classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process can be dissected into two primary stages:

-

Deprotonation: The weakly acidic phenolic proton is removed by a base to generate a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group in a single, concerted step.

A mild base like potassium carbonate (K₂CO₃) is typically sufficient for deprotonating phenols, which are significantly more acidic than aliphatic alcohols.[3] The use of a primary alkyl halide, such as the bromoethoxy moiety in our electrophile, is critical. This steric accessibility strongly favors the SN2 pathway over the competing E2 elimination side reaction, which is a major issue with secondary and tertiary alkyl halides.[5]

Caption: The SN2 mechanism for the Williamson ether synthesis.

Causality Behind Experimental Choices

-

Solvent Selection: The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is crucial.[1][6] These solvents excel at solvating the potassium cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly reactive.[3] Protic solvents (e.g., ethanol) are detrimental as they would form hydrogen bonds with the phenoxide, creating a solvent cage that severely hinders its nucleophilicity.[1][3]

-

Base Selection: While strong bases like sodium hydride (NaH) can be used, they are often unnecessary for phenols and can promote side reactions.[5] Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) offer a milder, safer, and highly effective alternative.[4][7] Cs₂CO₃ is often reported to give higher yields, potentially due to the "cesium effect" and its greater solubility in organic solvents, but K₂CO₃ is more economical and generally sufficient.[7][8]

-

Temperature Control: The reaction is typically heated to between 60-100 °C to ensure a reasonable reaction rate.[1][6] Monitoring by Thin-Layer Chromatography (TLC) is essential to track the consumption of the starting material and prevent the formation of degradation products from excessive heating or prolonged reaction times.

Part 2: Detailed Experimental Protocol

This protocol describes the reaction of a generic phenol with this compound on a 5 mmol scale.

Materials & Equipment

-

Glassware: 100 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen/argon inlet adapter, heating mantle with a temperature controller, separatory funnel, standard glassware for extraction and purification.

-

Chemicals: A representative phenol, this compound, Potassium Carbonate (K₂CO₃, anhydrous, finely powdered), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Deionized Water, Brine (saturated NaCl solution), Magnesium Sulfate (MgSO₄, anhydrous).

-

Safety Equipment: Chemical fume hood, safety glasses, nitrile gloves, lab coat.

Reagent Stoichiometry and Data

| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| Phenol (Example: 4-Methoxyphenol) | C₇H₈O₂ | 124.14 | 1.0 | 5.0 | 621 mg |

| This compound | C₁₁H₁₂BrFO₃ | 307.11 | 1.1 | 5.5 | 1.69 g |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 10.0 | 1.38 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 25 mL |

Step-by-Step Reaction Procedure

-

Flask Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the phenol (5.0 mmol, 1.0 equiv) and finely powdered potassium carbonate (10.0 mmol, 2.0 equiv).

-

Solvent Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (25 mL) via syringe.

-

Initial Stirring: Stir the resulting suspension at room temperature for 15-20 minutes. This allows for the initial deprotonation of the phenol.

-

Addition of Electrophile: Add this compound (5.5 mmol, 1.1 equiv) to the mixture.

-

Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:EtOAc), visualizing with a UV lamp. The reaction is complete when the starting phenol spot has been completely consumed (typically 4-8 hours).

-

Reaction Quench: Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

-

Aqueous Work-up:

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic layers with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of Hexanes and Ethyl Acetate as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: A generalized workflow for the O-alkylation protocol.

Part 3: Troubleshooting & Self-Validation

A robust protocol includes methods for in-process validation and troubleshooting common issues.

| Issue / Observation | Possible Cause(s) | Suggested Solution(s) |

| Reaction is Stalled | 1. Insufficient base or wet reagents. 2. Inactive electrophile. 3. Insufficient temperature. | 1. Add another equivalent of fresh, anhydrous K₂CO₃. 2. Check the purity of the bromo-compound. 3. Increase temperature to 90-100 °C. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up (especially if product has some water solubility). 3. Competing C-alkylation. | 1. Extend reaction time. 2. Perform a back-extraction of the aqueous layers. 3. Use a less coordinating solvent or a different base (e.g., Cs₂CO₃). |